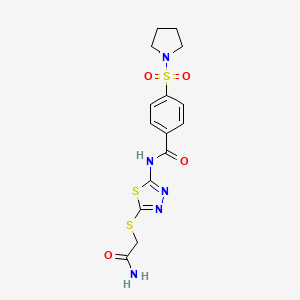![molecular formula C17H13ClF3IN2O2S B2752379 Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-iodoanilino)acrylate CAS No. 338966-83-9](/img/structure/B2752379.png)
Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-iodoanilino)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group might be introduced via a reaction with a trifluoromethylating reagent. The sulfanyl group could potentially be introduced via a thiol-ene click reaction. The iodoanilino group might be introduced via a nucleophilic aromatic substitution reaction. The acrylate ester could potentially be formed via an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a planar, aromatic ring, could confer rigidity to the molecule. The electronegative trifluoromethyl group could create a region of high electron density, which might influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the acrylate ester could potentially undergo hydrolysis to form an alcohol and a carboxylic acid. The pyridine ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acrylate ester and the electronegative trifluoromethyl group could make the compound somewhat polar, influencing its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Applications
- Polymer Electrolyte Membranes for Fuel Cells: Radiation-induced graft polymerization techniques utilize acrylate derivatives to create polymer electrolyte membranes (PEMs) with significant ion-exchange capacities and ion conductivities, indicating potential applications in fuel cell technologies (Takahashi et al., 2008).
- Hydrophobic Surface Coatings: Fluorinated acrylate emulsions, developed through emulsion polymerization, show extreme low surface energy and excellent hydrophobicity, suggesting their use in creating water-repellent surfaces (Yin et al., 2017).
Organic Synthesis and Catalysis
- Versatile Synthesis of Cyclopropane Esters: Ethyl acrylate derivatives act as precursors in the synthesis of functionalized cyclopropane esters, demonstrating a broad utility in organic synthesis and potential in medicinal chemistry (Lachia et al., 2011).
- Polymerization Catalysts: Research into iron(II) dichloride complexes with iminoethyl-pyridine ligands, related to acrylate chemistry, has led to the discovery of highly active catalysts for ethylene polymerization, offering pathways to efficiently produce polyethylene materials (Cao et al., 2012).
Material Science and Engineering
- Reinforcement of Polymeric Surfaces: The development of fluorinated star polymers and nanogels for coating applications reveals methods to enhance the hydrophobicity of polymeric surfaces, pertinent to advanced materials engineering and protective coatings (Poly et al., 2010).
Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the specifics of that reaction .
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, and testing its reactivity. If it’s intended to be a drug, future research might involve testing its biological activity, first in vitro and then in vivo .
Eigenschaften
IUPAC Name |
ethyl (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-(4-iodoanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3IN2O2S/c1-2-26-16(25)14(9-23-12-5-3-11(22)4-6-12)27-15-13(18)7-10(8-24-15)17(19,20)21/h3-9,23H,2H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQKPBZGBNJOSM-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)I)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC=C(C=C1)I)/SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
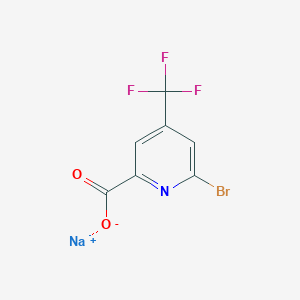
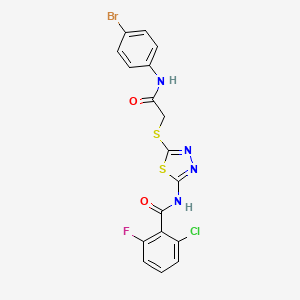

![6-chloro-5-fluoro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2752300.png)
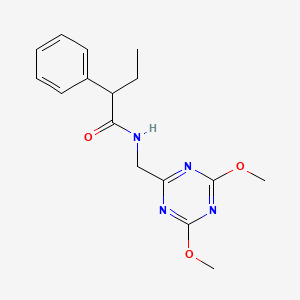
![N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine](/img/structure/B2752302.png)
![tert-butyl (2S)-4-[2-(methylsulfanyl)pyridine-4-carbonyl]-2-(propan-2-yl)piperazine-1-carboxylate](/img/structure/B2752304.png)
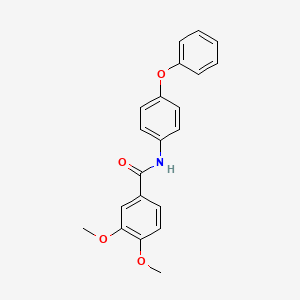
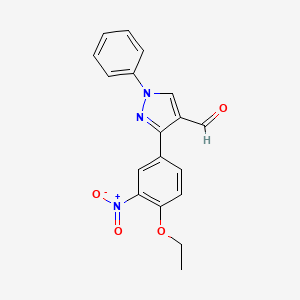
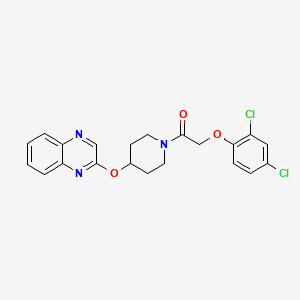
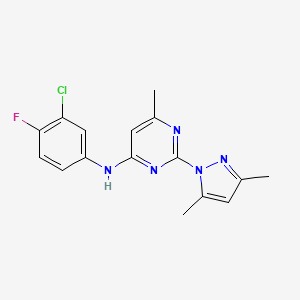

![3-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2752313.png)
